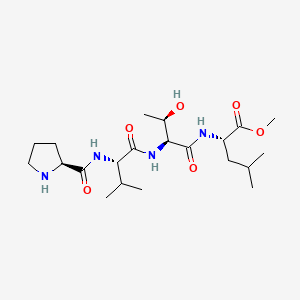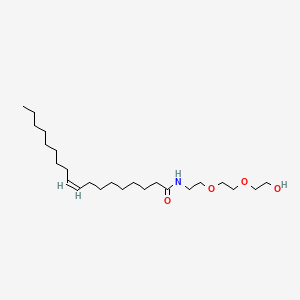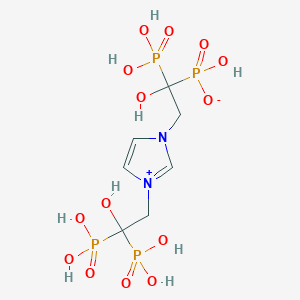
2,4-Xylidine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Xylidine-d6: 2,4-Dimethylphenyl-d6-amine , is an isotopically labeled form of the organic compound 2,4-xylidine. It is an aromatic amine with unique properties that make it valuable for various scientific research endeavors. The compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the benzene ring, giving it distinct characteristics compared to its non-deuterated counterpart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Xylidine-d6 typically involves the deuteration of 2,4-xylidine. A common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions. This process ensures the replacement of hydrogen atoms with deuterium atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas or heavy water safely and efficiently. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Xylidine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Xylidine-d6 is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in labeling proteins and other biomolecules for tracking and analysis.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Xylidine-d6 involves the formation of a stable covalent bond with the target molecule. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage. This stable bond is harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities .
Comparación Con Compuestos Similares
2,4-Xylidine: The non-deuterated form of 2,4-Xylidine-d6, used in similar applications but lacks the unique properties conferred by deuterium atoms.
2,6-Xylidine: Another isomer of xylidine with different substitution patterns on the benzene ring.
2,5-Xylidine: An isomer with substitutions at the 2 and 5 positions on the benzene ring
Uniqueness of this compound: The presence of deuterium atoms in this compound provides unique advantages, such as increased stability and distinct spectroscopic properties. These characteristics make it particularly valuable for research applications where precise labeling and tracking are required .
Propiedades
Número CAS |
1071170-27-8 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
127.22 |
Nombre IUPAC |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
Clave InChI |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C |
Sinónimos |
2,4-Dimethylaniline-d6; 1-Amino-2,4-dimethylbenzene-d6; 2,4-Dimethylaniline-d6; 2,4-Dimethylbenzenamine-d6; 2,4-Dimethylphenylamine-d6; 2,4-Xylylamine-d6; 4-Amino-1,3-dimethylbenzene-d6; 4-Amino-1,3-xylene-d6; NSC 7640-d6; m-Xylidine-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)



![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)
![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
